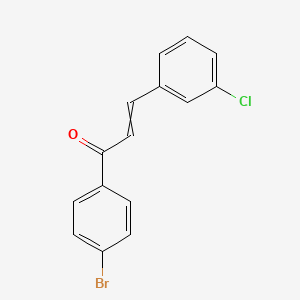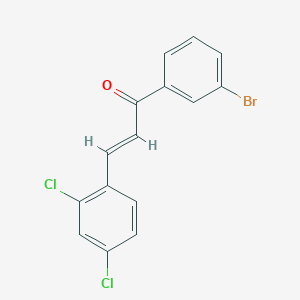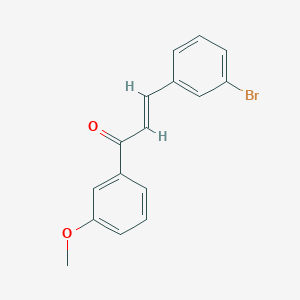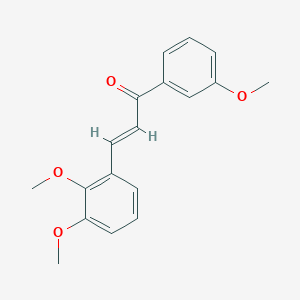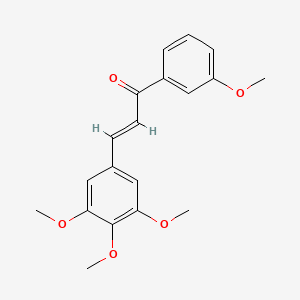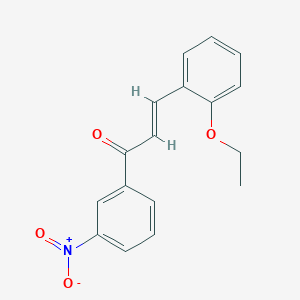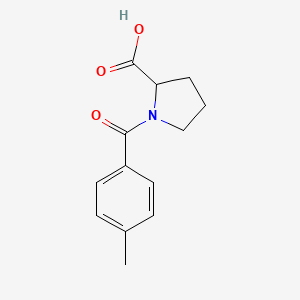
4-((3-Bromo-4-methoxyphenyl)sulfonyl)morpholine
Descripción general
Descripción
Morpholine derivatives, such as “4-((3-Bromo-4-methoxyphenyl)sulfonyl)morpholine”, are often used in organic synthesis due to their unique properties. They are generally solid at room temperature .
Synthesis Analysis
The synthesis of morpholine derivatives often involves coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of morpholine derivatives typically includes a morpholine ring attached to a phenyl ring via a sulfonyl group . The phenyl ring may have various substituents, such as bromo or methoxy groups.Chemical Reactions Analysis
Morpholine derivatives can undergo a variety of chemical reactions. For example, they can participate in catalytic protodeboronation reactions .Physical And Chemical Properties Analysis
Morpholine derivatives are typically solid at room temperature . Their exact physical and chemical properties can vary depending on their specific structure.Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Techniques : Research has been conducted on the synthesis of related compounds, demonstrating the methods and efficiencies of different synthetic routes. For example, Tan Bin (2011) synthesized a compound closely related to 4-((3-Bromo-4-methoxyphenyl)sulfonyl)morpholine, highlighting the simplicity and high yield of the process (Tan Bin, 2011).
Complexation with Metals : Research by A. Singh et al. (2000) explored the complexation of similar morpholine derivatives with palladium(II) and mercury(II), providing insights into the potential applications of these compounds in organometallic chemistry (Singh et al., 2000).
Antimicrobial and Antifungal Properties
Antimicrobial Activity : M. A. Oliveira et al. (2015) investigated the antimicrobial activity of a compound related to 4-((3-Bromo-4-methoxyphenyl)sulfonyl)morpholine, specifically its ability to modulate antibiotic activity against multidrug-resistant strains (Oliveira et al., 2015).
Antifungal Efficacy : The work of D. B. Janakiramudu et al. (2017) on sulfonamides and carbamates of related morpholine derivatives revealed promising antifungal activity, indicating potential applications in treating fungal infections (Janakiramudu et al., 2017).
Natural Compounds and Antioxidant Activity
Isolation from Natural Sources : Studies have been conducted on isolating bromophenol derivatives (which share structural similarities with 4-((3-Bromo-4-methoxyphenyl)sulfonyl)morpholine) from natural sources like red algae, as demonstrated by Jielu Zhao et al. (2004). These compounds have been evaluated for their biological activities (Zhao et al., 2004).
Antioxidant Properties : Ke-kai Li et al. (2011) investigated the antioxidant activity of bromophenols from marine red algae, which can be considered for their potential health benefits and applications in food preservation (Li et al., 2011).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(3-bromo-4-methoxyphenyl)sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO4S/c1-16-11-3-2-9(8-10(11)12)18(14,15)13-4-6-17-7-5-13/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJSUVJCGXKOJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(2-Methoxyethyl)amino]propanenitrile](/img/structure/B3131759.png)
